molecular formula C11H14O2 B14239527 Ethanol, phenyl-2-(2-propenyloxy)- CAS No. 391866-13-0

Ethanol, phenyl-2-(2-propenyloxy)-

Cat. No.: B14239527
CAS No.: 391866-13-0
M. Wt: 178.23 g/mol
InChI Key: NIIBIILTSPCTPZ-UHFFFAOYSA-N
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Description

Ethanol, phenyl-2-(2-propenyloxy)- is an organic compound with the molecular formula C(_9)H(_12)O(_2). It is a type of ether alcohol that contains both an ethanol and a phenyl group, making it a versatile compound in various chemical reactions and applications. This compound is known for its pleasant aromatic properties and is used in a variety of industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, phenyl-2-(2-propenyloxy)- typically involves the reaction of phenol with ethylene oxide under controlled conditions. The reaction is catalyzed by an acid or base, and the temperature is maintained to ensure the formation of the desired product. Another method involves the catalytic transfer hydrogenation of styrene oxide in the presence of a supported transition metal catalyst, such as palladium on silica or alumina .

Industrial Production Methods

Industrial production of ethanol, phenyl-2-(2-propenyloxy)- often employs large-scale reactors where phenol and ethylene oxide are reacted under high pressure and temperature. The process is optimized to maximize yield and purity, and the product is typically purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethanol, phenyl-2-(2-propenyloxy)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.

    Substitution: Reagents such as nitric acid (HNO(_3)) for nitration, sulfuric acid (H(_2)SO(_4)) for sulfonation, and halogens (Cl(_2), Br(_2)) for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylacetic acid, while nitration can produce nitrophenyl derivatives.

Scientific Research Applications

Ethanol, phenyl-2-(2-propenyloxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanol, phenyl-2-(2-propenyloxy)- involves its interaction with cellular membranes and proteins. It can disrupt the osmotic balance across cell membranes, leading to cell lysis. In its role as an antimicrobial agent, it targets bacterial cell walls and proteins, inhibiting their growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyethanol: Similar in structure but with a hydroxyl group instead of an allyloxy group.

    2-Phenylethanol: Contains a phenyl group attached to an ethanol molecule.

    Allyl Phenyl Ether: Contains an allyl group attached to a phenyl ether.

Uniqueness

Ethanol, phenyl-2-(2-propenyloxy)- is unique due to its combination of an ethanol and phenyl group with an allyloxy linkage, providing distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specialized industrial and research applications.

Properties

CAS No.

391866-13-0

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-phenyl-2-prop-2-enoxyethanol

InChI

InChI=1S/C11H14O2/c1-2-8-13-9-11(12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2

InChI Key

NIIBIILTSPCTPZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(C1=CC=CC=C1)O

Origin of Product

United States

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